Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
Description
Oxalic acid (C₂H₂O₄) is a dicarboxylic acid widely distributed in plants and fungi, acting as a chelator, pH regulator, and metabolic intermediate . It is industrially significant in metal leaching, textile processing, and as a reducing agent .
1-Oxaspiro[3.3]heptan-3-amine (C₆H₁₁NO) is a spirocyclic compound featuring a six-membered ring system with an oxygen atom and an amine group. Its unique spiro architecture confers rigidity and stereochemical complexity, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
InChI Key |
NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs
Biological Activity
Oxalic acid; 1-oxaspiro[3.3]heptan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of an oxalic acid moiety linked to a spirocyclic amine structure. The spirocyclic framework is known to enhance conformational rigidity and may improve solubility, making it a valuable scaffold in drug discovery.
Antioxidant Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activities. For instance, studies have shown that various derivatives of spirocyclic compounds can scavenge free radicals effectively, contributing to their potential therapeutic effects against oxidative stress-related diseases .
Cytotoxicity
The cytotoxic effects of oxalic acid derivatives have been documented in several studies. For example, the IC50 values for certain spirocyclic compounds against cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), were reported as 170.34 µg/mL and 132.31 µg/mL, respectively . This suggests that modifications in the spirocyclic structure can lead to enhanced cytotoxicity against specific cancer types.
The mechanisms through which oxalic acid; 1-oxaspiro[3.3]heptan-3-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes involved in oxidative stress and cell proliferation pathways.
Case Studies
- Case Study on Antioxidant Activity :
-
Case Study on Cytotoxicity :
- In vitro studies demonstrated that the introduction of the spirocyclic moiety significantly increased the selectivity and reduced off-target effects in human cell cultures when compared to traditional piperazine derivatives . This highlights the potential for developing more effective anticancer agents based on this scaffold.
Data Table: Summary of Biological Activities
Q & A
Q. How can oxalic acid be standardized as a primary solution for titration in analytical chemistry?
Oxalic acid is prepared as a primary standard by dissolving a precisely weighed crystalline dihydrate (C₂H₂O₄·2H₂O) in deionized water. The solution is standardized via permanganometric titration using potassium permanganate (KMnO₄) under acidic conditions. The reaction stoichiometry (5:2 ratio of oxalic acid to KMnO₄) is used to calculate molarity, accounting for temperature effects on reaction kinetics . Safety protocols, including gloves and eye protection, are mandatory due to oxalic acid’s skin/eye irritation risks .
Q. What analytical methods are recommended for quantifying oxalic acid in biological samples?
High-Performance Liquid Chromatography (HPLC) with a differential refractive index detector (RID) is widely used. The mobile phase typically combines potassium dihydrogen phosphate (pH 6.0) and acetonitrile (80:20 v/v) to separate oxalic acid from interferents. Sample preparation involves vigorous shaking and brief sonication to avoid degradation, with analysis completed within 20 minutes to ensure accuracy .
Q. How should researchers handle discrepancies in thermochemical data for oxalic acid?
Conflicting values, such as ΔfH°solid (e.g., -828.93 kJ/mol vs. -829.94 kJ/mol), arise from differing methodologies (e.g., combustion calorimetry vs. solution calorimetry). Researchers should cross-reference data from authoritative sources like NIST and apply Washburn corrections if needed. Consistency in experimental conditions (e.g., temperature, purity) is critical for valid comparisons .
Advanced Research Questions
Q. How can experimental design optimize oxalic acid production in fungal bioprocesses?
A Central Composite Design (CCD) with response surface methodology (RSM) is effective. For Sclerotium rolfsii Sr25, factors like pH, temperature, and nutrient concentration are varied, and oxalic acid yield is modeled using quadratic terms (βii) and interaction coefficients (βij). ANOVA validates the model, and non-significant terms (p ≥ 0.1) are excluded to refine predictions. Minitab 18 or similar software facilitates DOE execution .
Q. What mechanisms explain hematite dissolution in mixed oxalic-sulfuric acid systems?
Oxalic acid acts as a chelating agent, forming soluble Fe(III)-oxalate complexes, while sulfuric acid provides protons for mineral breakdown. Kinetic studies show dissolution rates depend on acid molar ratios (e.g., 1:1 to 1:3 oxalic:sulfuric) and temperature (25–75°C). Arrhenius plots reveal activation energies, distinguishing surface reaction-controlled (low Ea) vs. diffusion-controlled (high Ea) regimes .
Q. How do temperature variations during oxalic acid neutralization affect metal precipitation efficiency?
At 50°C vs. 75°C, neutralization of oxalic acid filtrates shows higher residual Al and U concentrations at elevated temperatures due to reduced precipitate stability. Analytical consistency is achieved by comparing filtrate data (e.g., ICP-MS for metals) with solids characterization (XRD/XPS). Contradictions in data (e.g., Fe precipitation >90% at both temperatures) are resolved by replicating tests under controlled O₂ levels to avoid oxidation artifacts .
Q. What advanced oxidation processes (AOPs) are effective for oxalic acid degradation in waste treatment?
Electrochemical oxidation (e.g., boron-doped diamond electrodes) and UV/H₂O₂ systems generate hydroxyl radicals (·OH) that mineralize oxalic acid to CO₂. Process efficiency is monitored via TOC removal rates, with kinetic models (pseudo-first-order) fitted to experimental data. AOPs outperform traditional methods like Fenton’s reagent in low-iron waste matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
